4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a cyclopenta[c]pyrazol moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[c]pyrazole ring system.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction using benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol and sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
- 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propionamide
Uniqueness
4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is unique due to its specific structural features, such as the methoxy group and the cyclopenta[c]pyrazole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-16-12-10-14(11-13-16)20(24)21-19-17-8-5-9-18(17)22-23(19)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTTWHGFWUXRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.